molecular formula C24H21N5O B3105319 4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide CAS No. 152459-96-6

4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide

Cat. No.: B3105319
CAS No.: 152459-96-6
M. Wt: 395.5 g/mol
InChI Key: SZJRFGYYRZITCZ-UHFFFAOYSA-N
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Description

4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide is a benzamide derivative with a pyridinylpyrimidinylamino pharmacophore. This compound serves as a structural analog of tyrosine kinase inhibitors (TKIs) such as imatinib, which targets BCR-ABL and c-KIT . Its core structure features a benzamide scaffold linked to a 4-pyridin-3-yl-pyrimidin-2-ylamino group, enabling interactions with kinase ATP-binding domains. The compound has been explored as an intermediate in synthesizing imatinib and other TKIs, with modifications to enhance selectivity and bioavailability .

Properties

IUPAC Name

4-methyl-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O/c1-16-5-8-18(9-6-16)23(30)27-20-10-7-17(2)22(14-20)29-24-26-13-11-21(28-24)19-4-3-12-25-15-19/h3-15H,1-2H3,(H,27,30)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJRFGYYRZITCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)NC3=NC=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (CAS Number: 152459-96-6) is a compound under investigation for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H21N5O
  • Molecular Weight : 395.46 g/mol
  • IUPAC Name : 4-methyl-N-[4-methyl-3-[[4-(3-pyridyl)pyrimidin-2-yl]amino]phenyl]benzamide
  • SMILES Representation : Cc1ccc(cc1)C(=O)Nc2ccc(C)c(Nc3nccc(n3)c4cccnc4)c2

Research indicates that this compound exhibits significant biological activities through various mechanisms:

  • Inhibition of Carbonic Anhydrase (CA) :
    • The compound has been evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), which is associated with cancer cell proliferation. Studies show that it can exhibit selective inhibition, making it a potential candidate for cancer therapy .
  • Anti-Proliferative Activity :
    • In vitro studies demonstrate that this compound can inhibit the growth of various cancer cell lines, including MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM. Notably, it showed a high selectivity against breast cancer cells compared to normal cells .
  • Induction of Apoptosis :
    • The compound has been shown to induce apoptosis in cancer cells, evidenced by a significant increase in annexin V-FITC-positive apoptotic cells. This effect was particularly pronounced in MDA-MB-231 cells, where apoptosis rates increased dramatically compared to control groups .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CA IX InhibitionIC50 = 10.93–25.06 nM
Anti-ProliferativeIC50 = 1.52–6.31 μM
Apoptosis InductionAnnexin V-FITC positive increase by 22-fold
Antibacterial ActivitySignificant inhibition against S. aureus

Pharmacokinetics and Toxicity

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that the compound possesses favorable pharmacokinetic properties, which may enhance its therapeutic potential . However, specific toxicity data remains limited and warrants further investigation.

Scientific Research Applications

Based on the search results, here's what is known about the compound "4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide" and related substances:

About the Compound

  • Name and Formula : this compound has the molecular formula C24H21N5O .
  • Molecular Weight : The molecular weight of the compound is approximately 395.5 g/mol .
  • Synonyms : It is also known as Imatinib impurity 3, CHEMBL20867, and 152459-96-6 .

Safety Information

  • Signal Word: Warning
  • Hazard Statements: H302-H315-H319-H335
  • Precautionary Statements: P261-P280-P301+P312-P302+P352-P305+P351+P338

Potential Applications

While the search results do not focus specifically on the applications of "this compound", they do provide some context:

  • Protein Kinase Inhibition : Related compounds, such as salts of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide, have potential in treating diseases that respond to protein kinase activity inhibition .
  • Crystalline Forms : Crystalline forms of a related compound, 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide, exist in different polymorphs, which may have implications for drug formulation and delivery .

Related Compounds

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate : This compound has a molecular weight of 320.35 and the molecular formula C18H16N4O2 .
  • N-[4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-chloromethyl Benzamide : This compound has a molecular weight of 429.90 and the molecular formula C24H20ClN5O .

Comparison with Similar Compounds

Structural Analogs and Kinase Inhibition Profiles

The compound shares structural homology with several clinically approved TKIs (Table 1).

Table 1: Structural and Target Selectivity Comparison

Compound Name Key Structural Features Primary Targets DDR1/DDR2 Inhibition Selectivity Notes
4-Methyl-N-[4-methyl-3-(…)-phenyl]-benzamide Benzamide + pyridinylpyrimidinylamino Intermediate for TKIs Not reported Precursor for imatinib synthesis
Imatinib 4-(4-Methylpiperazin-1-ylmethyl) substitution BCR-ABL, c-KIT, PDGFR Strong (non-primary) Broad-spectrum TKI
Nilotinib 4-Methylimidazole + trifluoromethyl substitution BCR-ABL (T315I mutant-resistant) Moderate Improved ABL affinity vs. imatinib
Dasatinib Thiazolecarboxamide + hydroxyethylpiperazine SRC, BCR-ABL Strong (non-primary) Dual SRC/ABL inhibition
(3,5-Bis-CF3)-N-[…]-benzamide tosylate (AN-019T) Bis-trifluoromethyl substitution Unknown (anti-tumor) Not reported Enhanced solubility vs. base form

Key Findings :

  • Imatinib: While sharing the benzamide core, imatinib’s 4-methylpiperazine group enhances solubility and bioavailability, making it a first-line TKI. However, it non-selectively inhibits DDR1/2 kinases .
  • Nilotinib : Incorporates a trifluoromethyl group and methylimidazole, improving resistance profile but reducing DDR1/2 activity compared to the parent compound .
  • AN-019T : The bis-trifluoromethyl analog exhibits superior solubility (1.5-fold higher) and reduced toxicity (MTD >300 mg/kg vs. 150 mg/kg for base form) due to its tosylate salt .

Physicochemical and Pharmacokinetic Properties

Salt Forms and Solubility :

  • The monohydrochloride monohydrate salt of 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(…)-benzamide demonstrates 3-fold higher aqueous solubility (12 mg/mL) compared to the free base (4 mg/mL), critical for oral bioavailability .
  • Tosylate salts (e.g., AN-019T) show low hygroscopicity and improved flow properties (angle of repose: 28° vs. 35° for base), facilitating tablet formulation .

Crystalline vs. Amorphous Forms :

  • Crystalline Form A of the sulfate salt exhibits distinct XRD peaks (6.3°, 7.7°, 9.5° 2θ), ensuring stability under accelerated storage conditions (40°C/75% RH) .
  • Amorphous forms, while more soluble, are prone to recrystallization, limiting shelf-life .

Q & A

Q. Table 1: Synthetic Method Comparison

StepReagents/ConditionsYieldReference
Reductive AminationNaBH₄, AcOH, benzene-ethanol~60%
Benzamide Coupling4-methylbenzoyl chloride, Et₃N, DMF~75%
PurificationColumn chromatography (CHCl₃:MeOH)N/A

How can researchers optimize regioselectivity during the coupling of pyrimidine intermediates to avoid byproducts?

Advanced Question
Methodological Answer:
Regioselectivity challenges arise from competing nucleophilic sites on the pyrimidine ring. Strategies include:

  • Temperature Control : Lower temperatures (0–5°C) favor coupling at the 2-amino position over the pyridine nitrogen .
  • Protecting Groups : Temporarily protecting reactive amines (e.g., Boc groups) before coupling .
  • Catalytic Systems : Using Pd-mediated cross-coupling to direct reactivity, as reported for analogous pyrimidine derivatives .

What spectroscopic and computational methods are critical for structural elucidation?

Basic Question
Methodological Answer:

  • NMR Analysis : ¹H NMR distinguishes aromatic protons (δ 7.2–8.5 ppm), but overlapping signals require 2D techniques (e.g., COSY, HSQC) .
  • HRMS : Confirms molecular mass (e.g., 493.60274 g/mol; ) .
  • Computational Modeling : DFT calculations predict electronic properties of the pyridinyl-pyrimidinyl moiety, aiding in binding site analysis .

How does the pyridinyl-pyrimidinyl moiety influence target binding and selectivity in kinase inhibition studies?

Advanced Question
Methodological Answer:
The moiety acts as a ATP-binding pocket mimic in kinases. Key features:

  • Hydrogen Bonding : Pyrimidine N1 and pyridine N interact with kinase hinge residues (e.g., Glu286 in ABL1) .
  • Selectivity : Substituents on the pyridine ring (e.g., methyl groups) reduce off-target binding, as seen in analogs from .
  • SAR Studies : Trifluoromethyl analogs () show enhanced metabolic stability, suggesting strategies for optimizing this scaffold .

How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 75%)?

Data Contradiction Analysis
Methodological Answer:
Yield variations often stem from:

  • Reagent Purity : Impurities in NaBH₄ or solvents reduce efficiency. Use freshly distilled solvents .
  • Workup Protocols : Incomplete extraction or crystallization (e.g., ’s diethyl ether step) impacts yield .
  • Scale Differences : Milligram-scale reactions () may underperform vs. optimized gram-scale syntheses .

Recommendation : Replicate conditions with strict quality control and characterize intermediates via TLC/LC-MS to identify bottlenecks.

What strategies improve solubility for in vitro assays without structural modification?

Advanced Question
Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • pH Adjustment : The compound’s weakly basic pyridine (pKa ~4.5) allows solubility enhancement in mildly acidic buffers .
  • Nanoformulation : Lipid nanoparticles (LNPs) or micelles improve bioavailability, as demonstrated for related benzamides .

What are the analytical challenges in quantifying trace impurities, and how can they be resolved?

Advanced Question
Methodological Answer:

  • HPLC Challenges : Co-elution of impurities with similar retention times. Use UPLC with a C18 column (1.7 µm particles) for higher resolution .
  • Mass Detection : HRMS (Orbitrap) identifies impurities via exact mass matching (e.g., ’s chloromethyl derivative at m/z 429.1356) .
  • Reference Standards : Synthesize and characterize known byproducts (e.g., ’s BDBM50341234) for spiking experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide
Reactant of Route 2
Reactant of Route 2
4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide

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